molecular formula C9H13N3O2 B13071736 Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13071736
M. Wt: 195.22 g/mol
InChI Key: YRUGZLCIODBNIR-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This tetrahydro-imidazopyrazine derivative serves as a versatile building block for the synthesis of more complex molecules. Compounds based on the imidazo[1,5-a]pyrazine core have been investigated as inhibitors of the beta-secretase (BACE) enzyme, a prominent target for Alzheimer's disease therapeutics . Novel synthetic approaches to similar dihydro-imidazo[1,5-a]pyrazine structures have been developed, highlighting their relevance in creating chiral compounds amenable to parallel synthesis for pharmaceutical screening . Furthermore, tetrahydro-imidazo[1,5-a]pyrazine derivatives have been explored for various medical applications, including use as antiobesity agents and treatments for metabolic disorders such as hyperglycemia . Researchers value this ester-containing compound for its potential as a precursor in designing potent and selective bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGZLCIODBNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with an aldehyde under acidic conditions to form the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate serves as a scaffold in the development of pharmaceuticals targeting neurological disorders and inflammation. Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways and exhibit promising antitubercular properties due to their ability to release nitric oxide.

Case Study: Antitubercular Activity
A study demonstrated that certain analogs of this compound displayed significant antibacterial activity against Mycobacterium tuberculosis. The mechanism involved the modulation of nitric oxide levels, which is crucial for combating bacterial infections.

Biological Research Applications

Biochemical Probes
In biological studies, this compound is utilized as a probe for investigating enzyme activity and protein interactions. Its ability to bind to specific molecular targets allows researchers to study complex biochemical processes.

Case Study: Enzyme Inhibition
Research has shown that derivatives can effectively inhibit enzymes such as InhA involved in fatty acid biosynthesis. This inhibition has implications for developing treatments for metabolic disorders.

Materials Science Applications

Organic Electronics
this compound is explored in materials science for its potential use in organic electronics. Its unique electronic properties make it a suitable candidate for developing novel materials with enhanced performance in electronic devices.

Application AreaSpecific UseNotable Findings
Medicinal ChemistryScaffold for drug developmentEffective against Mycobacterium tuberculosis
Biological ResearchProbe for enzyme activityInhibits fatty acid biosynthesis enzymes
Materials ScienceBuilding block for organic electronicsPromising electronic properties

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves cyclization reactions using precursors like ethyl 2-aminopyrazine-3-carboxylate. The compound can undergo various chemical reactions including oxidation and reduction:

  • Oxidation: Using potassium permanganate or hydrogen peroxide.
  • Reduction: Employing sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the compound's structure to enhance its biological activity and material properties.

Mechanism of Action

The mechanism of action of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Positional Isomers: Ethyl 1-Carboxylate vs. 3-Carboxylate Derivatives

  • Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride ():
    • The carboxylate group at position 1 alters the electron density distribution compared to the 3-carboxylate isomer.
    • The dihydrochloride salt form enhances aqueous solubility, critical for bioavailability in drug formulations.
    • Synthetic accessibility may differ due to regioselective challenges during cyclization .

Core Heterocycle Variations

  • Triazolo[4,3-a]pyrimidine ():
    • Features a triazole ring fused to pyrimidine, increasing aromaticity and rigidity.
    • Higher melting point (206°C) compared to typical imidazopyrazines, indicating stronger intermolecular forces .

Substituent Effects

  • Trifluoromethyl Derivatives ():
    • Example: 1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one.
    • The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity (logP) compared to the ethyl ester .
  • tert-Butyl groups (e.g., in ) introduce steric bulk, affecting conformational flexibility and binding pocket interactions .

Ester Group Modifications

  • Methyl vs. Ethyl Esters ( vs. Target Compound):
    • Methyl esters (e.g., methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate) hydrolyze faster in vivo due to lower steric hindrance, impacting prodrug design .
  • Benzyl Esters ():
    • Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride offers enhanced lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (NMR/IR)
Target Compound Not Reported Moderate (free base) Likely C=O stretch ~1666 cm⁻¹ (similar to )
Ethyl 1-carboxylate dihydrochloride Not Reported High (salt form) N/A
Triazolopyrimidine () 206 Low in water IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O)
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate 83.5 Ethanol-soluble ¹H NMR: δ 8.04 (s, 1H), 2.40 (s, CH3)

Biological Activity

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate (CAS Number: 951627-01-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The compound contains an imidazo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Research indicates that compounds within the imidazo[1,5-a]pyrazine class can exhibit various mechanisms of action:

  • Inhibition of Enzymatic Pathways : Some studies have shown that derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may affect the fatty acid biosynthesis pathway by targeting enzymes like InhA .
  • Nitric Oxide Release : Certain analogs have been shown to release nitric oxide (NO- ), which plays a crucial role in their antibacterial activity. This mechanism has been particularly noted in compounds exhibiting antitubercular properties .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Research has established MIC values for related compounds in the range of nanomolar concentrations against Mycobacterium tuberculosis and other pathogens. For example, a related compound showed an MIC of 150 nM against certain resistant strains .

Cytotoxicity

Cytotoxicity assays reveal that while these compounds are effective against bacteria, they must also be evaluated for toxicity towards human cell lines. The concentration required to inhibit Vero cell growth (CC₅₀) was reported at 9.6 μM for some derivatives . This suggests a favorable therapeutic index.

Case Studies

  • Antitubercular Activity : A study focused on the optimization of imidazo[1,5-a]pyrazine derivatives highlighted their potential as next-generation antitubercular agents. The research emphasized the importance of structural modifications to enhance solubility and efficacy against resistant strains of Mycobacterium tuberculosis .
  • Orexin Receptor Antagonism : Other derivatives of imidazo[1,5-a]pyrazine have been investigated for their role as orexin receptor antagonists. These compounds have shown promise in modulating sleep disorders and stress-related syndromes by affecting neuropeptide signaling pathways .

Data Tables

Biological Activity Value Reference
MIC against M. tuberculosis150 nM
CC₅₀ against Vero cells9.6 μM
Molecular Weight195.22 g/mol
Molecular FormulaC₉H₁₃N₃O₂

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